molecular formula C9H5IN2O3 B1417812 4-Hydroxy-6-iodoquinazoline-8-carboxylic acid CAS No. 1269421-79-5

4-Hydroxy-6-iodoquinazoline-8-carboxylic acid

Cat. No.: B1417812
CAS No.: 1269421-79-5
M. Wt: 316.05 g/mol
InChI Key: DYNKZQKHWZGMSD-UHFFFAOYSA-N
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Description

4-Hydroxy-6-iodoquinazoline-8-carboxylic acid is a specialized chemical compound with a unique structure that includes a quinazoline core substituted with hydroxy, iodo, and carboxylic acid groups.

Preparation Methods

The synthesis of 4-Hydroxy-6-iodoquinazoline-8-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of a quinazoline derivative, followed by iodination and subsequent functional group transformations to introduce the hydroxy and carboxylic acid groups. The reaction conditions often require the use of specific reagents such as iodine, oxidizing agents, and catalysts to achieve the desired product . Industrial production methods may involve optimization of these steps to enhance yield and purity.

Chemical Reactions Analysis

4-Hydroxy-6-iodoquinazoline-8-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

4-Hydroxy-6-iodoquinazoline-8-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Hydroxy-6-iodoquinazoline-8-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The hydroxy and carboxylic acid groups can form hydrogen bonds with active sites, while the iodo group can participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

4-Hydroxy-6-iodoquinazoline-8-carboxylic acid can be compared with other quinazoline derivatives such as:

    4-Hydroxyquinazoline-8-carboxylic acid: Lacks the iodo group, which may affect its reactivity and binding properties.

    6-Iodoquinazoline-8-carboxylic acid: Lacks the hydroxy group, which may influence its solubility and interaction with biological targets.

    4-Hydroxy-6-chloroquinazoline-8-carboxylic acid: The chloro group may have different electronic and steric effects compared to the iodo group. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

6-iodo-4-oxo-3H-quinazoline-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5IN2O3/c10-4-1-5-7(6(2-4)9(14)15)11-3-12-8(5)13/h1-3H,(H,14,15)(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYNKZQKHWZGMSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C(=O)NC=N2)C(=O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5IN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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